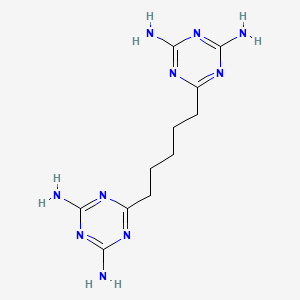
6,6'-(Pentane-1,5-diyl)di(1,3,5-triazine-2,4-diamine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Triazine-2,4-diamine,6,6’-(1,5-pentanediyl)bis- is a chemical compound belonging to the triazine family. It is characterized by the presence of two triazine rings connected by a pentanediyl bridge. This compound is known for its stability and versatility, making it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine,6,6’-(1,5-pentanediyl)bis- typically involves the reaction of cyanoguanidine with aromatic aldehydes and arylamines. This process is often carried out using a one-pot, microwave-assisted method in the presence of hydrochloric acid, followed by treatment with a base to promote rearrangement and dehydrogenative aromatization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,3,5-Triazine-2,4-diamine,6,6’-(1,5-pentanediyl)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents like sodium borohydride.
Substitution: The triazine rings can undergo substitution reactions with different nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a wide range of substituted triazine compounds.
科学的研究の応用
1,3,5-Triazine-2,4-diamine,6,6’-(1,5-pentanediyl)bis- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of polymers, resins, and other industrial materials due to its stability and reactivity
作用機序
The mechanism by which 1,3,5-Triazine-2,4-diamine,6,6’-(1,5-pentanediyl)bis- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may interfere with cellular signaling pathways that regulate cell growth and proliferation .
類似化合物との比較
Similar Compounds
1,3,5-Triazine-2,4-diamine, 6-phenyl-: This compound has a phenyl group instead of a pentanediyl bridge, resulting in different chemical properties and applications.
2,4-Diamino-1,3,5-triazine: This simpler triazine derivative is used in various chemical syntheses and industrial applications.
Uniqueness
1,3,5-Triazine-2,4-diamine,6,6’-(1,5-pentanediyl)bis- is unique due to its pentanediyl bridge, which imparts specific chemical and physical properties. This structural feature enhances its stability and reactivity, making it suitable for a wide range of applications in scientific research and industry.
特性
CAS番号 |
4128-91-0 |
|---|---|
分子式 |
C11H18N10 |
分子量 |
290.33 g/mol |
IUPAC名 |
6-[5-(4,6-diamino-1,3,5-triazin-2-yl)pentyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H18N10/c12-8-16-6(17-9(13)20-8)4-2-1-3-5-7-18-10(14)21-11(15)19-7/h1-5H2,(H4,12,13,16,17,20)(H4,14,15,18,19,21) |
InChIキー |
WNBGQQIHDLCNBV-UHFFFAOYSA-N |
正規SMILES |
C(CCC1=NC(=NC(=N1)N)N)CCC2=NC(=NC(=N2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one](/img/structure/B14078292.png)

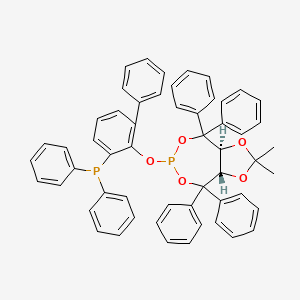
![4-hydroxy-1,7-dimethyl-8-{2-[4-(3-methylbutyl)piperazin-1-yl]ethyl}-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14078311.png)
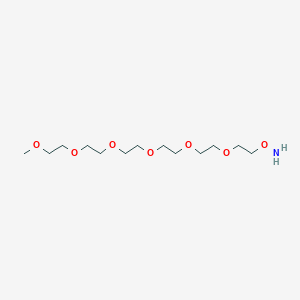
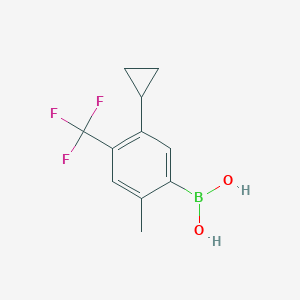
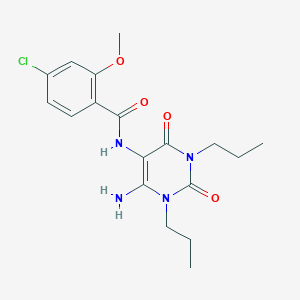
![N-[(2S)-1-(4-hydroxyphenyl)-3-[(2S)-2-hydroxypropoxy]propan-2-yl]-3-phenylpropanamide](/img/structure/B14078341.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14078352.png)


